molecular formula C22H16N2OS B3675102 N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide

N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide

Cat. No.: B3675102
M. Wt: 356.4 g/mol
InChI Key: CADXLKQCZSBDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a significant class of amide compounds. They are found in various natural products in organic chemistry . They have been widely used in medical, industrial, biological, and potential drug industries . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid .


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The synthesis often involves the coupling of benzoic acid with an amine in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring .


Physical and Chemical Properties Analysis

Benzamide appears as a white solid in powdered form, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the biological target. They have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and is suspected of causing genetic defects .

Future Directions

Benzamides and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. They have potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

N-(2-phenylindolizine-3-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(17-11-5-2-6-12-17)23-22(26)20-19(16-9-3-1-4-10-16)15-18-13-7-8-14-24(18)20/h1-15H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADXLKQCZSBDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide
Reactant of Route 2
N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide
Reactant of Route 3
N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide
Reactant of Route 4
N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide
Reactant of Route 5
N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide
Reactant of Route 6
N-[(2-phenyl-3-indolizinyl)carbonothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.